![molecular formula C11H8N4OS B2442136 2,6-diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 123518-02-5](/img/structure/B2442136.png)
2,6-diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile (DTFD) is a heterocyclic compound which has a variety of applications in the scientific research field, including synthesis, pharmacological and biological studies. It is a member of the thiopyran family and is an important component of several pharmaceuticals, such as carbamazepine and oxcarbazepine. DTFD has a unique structure and is known for its ability to form strong hydrogen bonds with other molecules. This makes it an ideal starting material for synthesis of various compounds.
Scientific Research Applications
Fluorinated Pyridine Synthesis
Fluoropyridines are of great interest in organic synthesis due to their unique properties. The introduction of fluorine atoms into lead structures can enhance physical, biological, and environmental properties. In particular, fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings. The synthesis of 2-, 3-, and 4-fluoropyridines involves various methods, including the Umemoto reaction, Balts-Schiemann reaction, and cyclization processes. These fluoropyridines find applications in medicinal chemistry, agrochemicals, and imaging agents .
Radiobiology and Cancer Imaging
The development of fluorinated chemicals has gained momentum, especially in the context of radiobiology and cancer imaging. Researchers have explored synthetic routes to prepare 18F-substituted pyridines, which serve as potential imaging agents. These compounds can be used for positron emission tomography (PET) scans, aiding in the diagnosis and monitoring of cancer. The reduced basicity and reactivity of fluoropyridines make them suitable candidates for this purpose .
Recyclization Reactions
Recyclization reactions of 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine lead to the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles. These compounds exhibit interesting properties and may find applications in materials science or drug discovery .
Agricultural Active Ingredients
Fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients. Incorporating fluorine atoms into lead structures can improve the properties of agrochemicals, making them more effective and environmentally friendly. Researchers continue to explore novel fluorinated compounds for crop protection and pest control .
Pharmaceutical Development
Approximately 10% of pharmaceuticals currently in use contain fluorine atoms. Medicinal chemists have discovered that fluorinated compounds often exhibit enhanced bioavailability, metabolic stability, and pharmacokinetics. The incorporation of fluorine into drug molecules can lead to improved therapeutic outcomes .
Materials Science and Organic Electronics
Fluoropyridines can serve as building blocks in materials science. Their unique electronic properties make them valuable for designing organic semiconductors, light-emitting diodes (LEDs), and other optoelectronic devices. Researchers investigate their use in organic electronics due to their stability and tunable properties .
properties
IUPAC Name |
2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCOHNMMGJPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile |
Synthesis routes and methods
Procedure details
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